Product packaging for Cuprate (Cu(OH)4(2-))(Cat. No.:CAS No. 17949-75-6)

Cuprate (Cu(OH)4(2-))

Cat. No.: B12658135
CAS No.: 17949-75-6
M. Wt: 135.61 g/mol
InChI Key: XUWSLVKFZWLINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Copper(II) Coordination Chemistry

Copper(II) ions are well-known for their ability to form a wide variety of coordination complexes with diverse geometries and colors. The tetrahydroxocuprate(II) ion is an important member of this family, representing a key species in the aqueous chemistry of copper under basic conditions. ontosight.aiwikipedia.org The coordination of hydroxide (B78521) ions, which act as strong-field ligands, to the copper(II) center significantly influences its electronic structure and reactivity. The d⁹ electronic configuration of the Cu(II) ion in this complex leads to characteristic structural features, most notably the Jahn-Teller distortion, which results in a deviation from ideal tetrahedral or square planar geometries.

Significance in Fundamental Chemical Research and Coordination Chemistry

The study of tetrahydroxocuprate(II) is crucial for a deeper understanding of fundamental concepts in coordination chemistry. It serves as a model system for investigating ligand field theory, the Jahn-Teller effect, and the thermodynamics of complex formation in aqueous solutions. Research on this ion helps to elucidate the factors governing the geometry and stability of coordination compounds. For instance, crystallographic studies of salts containing the [Cu(OH)4]2- anion, such as disodium (B8443419) tetrahydroxocuprate(II) (Na2[Cu(OH)4]), provide precise data on bond lengths and angles, allowing for detailed analysis of its structure.

Overview of Core Research Domains and Interdisciplinary Relevance

The tetrahydroxocuprate(II) ion is a subject of investigation across several core research domains. In inorganic chemistry, its synthesis, structure, and spectroscopic properties are of primary interest. guidechem.com In materials science, this complex can serve as a precursor for the synthesis of copper-based nanomaterials and other advanced materials. guidechem.com Furthermore, understanding the behavior of [Cu(OH)4]2- is relevant to environmental chemistry, particularly in the context of the fate and transport of copper in natural waters. ontosight.ai The complex also finds relevance in catalysis, where copper compounds are known to be effective catalysts for various organic reactions. researchgate.netmdpi.comnanomaterchem.com

Interactive Data Table: Properties of Tetrahydroxocuprate(II)

PropertyValue/DescriptionReference
Chemical Formula[Cu(OH)4]2- ontosight.ai
Molar Mass97.561 g/mol (for Cu(OH)2) wikipedia.org
CAS Number17949-75-6 guidechem.comnih.gov
Coordination GeometryTypically distorted square planar or tetrahedral ontosight.ai
Electronic Configuration of Cu(II)d⁹

Interactive Data Table: Crystallographic Data for Na2[Cu(OH)4]

ParameterValueReference
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)6.75
b (Å)6.726
c (Å)8.993
Z (formula units per cell)4
Cu-O Bond Lengths (Å)1.91 - 1.94
O-Cu-O Angles (°)85 - 95

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuH8O4 B12658135 Cuprate (Cu(OH)4(2-)) CAS No. 17949-75-6

Properties

CAS No.

17949-75-6

Molecular Formula

CuH8O4

Molecular Weight

135.61 g/mol

IUPAC Name

copper;tetrahydrate

InChI

InChI=1S/Cu.4H2O/h;4*1H2

InChI Key

XUWSLVKFZWLINO-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.[Cu]

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Tetrahydroxocuprate Ii

Aqueous Phase Synthesis Routes

The generation of tetrahydroxocuprate(II) in the aqueous phase is primarily achieved through the reaction of copper(II) precursors with strong bases. The choice of precursor and the reaction conditions significantly influence the formation and stability of the cuprate (B13416276) complex.

Reaction of Copper(II) Hydroxide (B78521) with Strong Alkaline Media

Copper(II) hydroxide, Cu(OH)₂, exhibits amphoteric behavior, meaning it can react as both a base and an acid. rsc.org In the presence of a high concentration of hydroxide ions, such as in strong alkaline media like concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH), Cu(OH)₂ dissolves to form the soluble tetrahydroxocuprate(II) ion. wikipedia.orgchemguide.co.uk This reaction is an acid-base equilibrium where copper(II) hydroxide acts as a Lewis acid, accepting hydroxide ions.

The chemical equation for this dissolution is:

Cu(OH)₂(s) + 2OH⁻(aq) ⇌ [Cu(OH)₄]²⁻(aq)

The formation of the deep blue [Cu(OH)₄]²⁻ complex is visually indicative of the dissolution of the pale blue copper(II) hydroxide precipitate. chemguide.co.uk The equilibrium of this reaction is highly dependent on the pH of the solution; a significant excess of hydroxide ions is required to drive the equilibrium towards the formation of the soluble cuprate complex. scite.ai

Reaction of Copper(II) Oxide with Concentrated Alkali

Copper(II) oxide (CuO), a more stable compound than copper(II) hydroxide, can also serve as a precursor for the synthesis of tetrahydroxocuprate(II). The dissolution of CuO in concentrated alkali solutions is a key step in various industrial and laboratory-scale syntheses. researchgate.net The reaction involves the hydration of the oxide followed by the formation of the cuprate complex.

CuO(s) + H₂O(l) + 2OH⁻(aq) ⇌ [Cu(OH)₄]²⁻(aq)

Studies have shown that the solubility of CuO in highly alkaline solutions, and thus the formation of [Cu(OH)₄]²⁻, increases with both temperature and the concentration of the hydroxide. researchgate.net The dominant dissolved copper(II) species under these conditions is confirmed to be the tetrahydroxocuprate(II) ion. researchgate.net

Influence of Reaction Parameters on Formation

The formation of tetrahydroxocuprate(II) is sensitive to several reaction parameters, including temperature, reactant concentration, and the rate of reactant addition.

Temperature: The solubility of both Cu(OH)₂ and CuO in strong alkali generally increases with temperature, leading to a higher concentration of the [Cu(OH)₄]²⁻ complex. researchgate.netnist.gov However, the stability of the cuprate complex itself can be temperature-dependent, with some studies indicating that stability decreases as temperature rises.

Reactant Concentration: The concentration of the alkaline medium is a critical factor. A high concentration of hydroxide ions is necessary to shift the equilibrium towards the formation of the soluble [Cu(OH)₄]²⁻ complex and prevent the precipitation of copper(II) hydroxide. The solubility of copper(II) precursors increases significantly with increasing NaOH concentration up to a certain point. nist.gov

Addition Rate: The rate at which the alkaline solution is added to the copper(II) salt solution can influence the nature of the initial precipitate and its subsequent dissolution to form the cuprate. A slow, controlled addition can lead to the formation of a more crystalline and stable Cu(OH)₂ precipitate, which may then dissolve more uniformly in excess alkali. lemoyne.edu Rapid addition can result in a more amorphous and less stable precipitate. The rate of mixing has been shown to have a strong influence on the quality of resulting crystals in precipitation reactions. researchgate.net

ParameterInfluence on [Cu(OH)₄]²⁻ Formation
Temperature Generally increases the rate of formation and solubility of precursors, but may decrease the stability of the complex itself.
Reactant Concentration Higher hydroxide concentration favors the formation of the soluble [Cu(OH)₄]²⁻ complex.
Addition Rate Slower addition can lead to a more uniform dissolution and formation of the complex.

Solution-Based Synthesis Approaches Involving Cu(OH)₄(2-) as a Growth Unit

In the synthesis of certain copper-based nanomaterials, particularly copper(II) oxide (CuO), the tetrahydroxocuprate(II) ion is not just a transient intermediate but can act as a fundamental building block or "growth unit." This concept is particularly relevant in hydrothermal and solution-based synthesis methods.

In strongly alkaline solutions, the dissolution of copper precursors leads to a supersaturated solution of [Cu(OH)₄]²⁻ ions. These complex ions are then considered to be the elementary units that assemble to form solid-state structures. For instance, it has been proposed that these free [Cu(OH)₄]²⁻ complex ions are the "elementary bricks" for the formation of CuO. researchgate.net This mechanism involves a reconstructive transformation where the initial copper precursor dissolves to form the cuprate complex, which then precipitates as the final product. researchgate.net This is analogous to the growth of ZnO nanocrystals from zincate solutions, where the soluble zincate complex acts as the precursor for crystal growth. aps.orgnih.gov

Precursors and Intermediate Species in Tetrahydroxocuprate(II) Formation

The formation of the tetrahydroxocuprate(II) ion proceeds through the involvement of key precursor species, with copper(II) hydroxide being the most significant intermediate.

Copper(II) Hydroxide (Cu(OH)₂) as a Key Amphoteric Intermediate

As previously mentioned, copper(II) hydroxide is an amphoteric compound. rsc.org When a base is added to a solution of a copper(II) salt, such as copper(II) sulfate (B86663), Cu(OH)₂ is initially precipitated as a pale blue solid. wikipedia.orgchemguide.co.uk

Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s)

Role of Tetraamminecopper(II) Complex ([Cu(NH₃)₄]²⁺) in Hydroxide Ligand Exchange

The formation of the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, serves as a classic illustration of ligand exchange in copper(II) chemistry and provides a comparative framework for understanding the synthesis of tetrahydroxocuprate(II). Both processes originate from a common intermediate, copper(II) hydroxide, but are driven by different ligands under specific pH conditions. youtube.comchemguide.co.uk

Precipitation: [Cu(H₂O)₆]²⁺(aq) + 2NH₃(aq) → Cu(OH)₂(s) + 2NH₄⁺(aq) + 4H₂O(l) libretexts.org

Ligand Exchange: Cu(OH)₂(s) + 4NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq) quora.com

Analogously, the formation of the tetrahydroxocuprate(II) ion demonstrates the amphoteric character of copper(II) hydroxide. wikipedia.orgacs.org Instead of excess ammonia (B1221849), this process requires a high concentration of hydroxide ions, typically from a strong base like sodium hydroxide. acs.orgquora.com The copper(II) hydroxide precipitate dissolves in the concentrated alkali, where hydroxide ions act as ligands, coordinating with the copper(II) center to form the soluble [Cu(OH)₄]²⁻ complex. quora.comacs.org

Amphoteric Reaction/Ligand Exchange: Cu(OH)₂(s) + 2OH⁻(aq) → [Cu(OH)₄]²⁻(aq) acs.org

While the tetraamminecopper(II) complex is not a direct precursor in a typical synthesis of tetrahydroxocuprate(II), its formation highlights the principle of competitive ligand exchange. The stability of each complex is dictated by the reaction environment; the tetraammine complex is favored in excess ammonia, whereas the tetrahydroxo complex is formed only in strongly alkaline conditions. doubtnut.com

FeatureFormation of [Cu(NH₃)₄]²⁺Formation of [Cu(OH)₄]²⁻
Common Precursor Copper(II) Hydroxide (Cu(OH)₂)Copper(II) Hydroxide (Cu(OH)₂)
Required Reagent Excess Aqueous Ammonia (NH₃)Concentrated Strong Base (e.g., NaOH)
Reaction Type Ligand ExchangeAmphoteric Reaction / Ligand Exchange
Driving Ligand Ammonia (NH₃)Hydroxide (OH⁻)
Solution Color Royal/Deep Blue issr.edu.khDarker Blue acs.org
Governing Principle Formation of a stable ammine complexAmphoteric nature of Cu(OH)₂

Utilization of Various Copper(II) Salts as Starting Materials (e.g., Copper(II) Sulfate, Copper(II) Acetate)

The synthesis of tetrahydroxocuprate(II) can be initiated from various water-soluble copper(II) salts. The general methodology involves a two-step process: first, the precipitation of copper(II) hydroxide, followed by its dissolution in a concentrated alkali solution.

Copper(II) Sulfate (CuSO₄)

Copper(II) sulfate is a widely used and accessible starting material. The reaction begins by adding a strong base, such as sodium hydroxide, to an aqueous solution of copper(II) sulfate. This results in a double displacement reaction, yielding a characteristic light blue precipitate of copper(II) hydroxide. acs.orgmuids.press

Step 1: Precipitation CuSO₄(aq) + 2NaOH(aq) → Cu(OH)₂(s) + Na₂SO₄(aq) muids.press

The reaction is visually distinct, as the transparent blue solution of copper(II) sulfate becomes an opaque, pale blue suspension. youtube.comacs.org To form the target complex, the precipitated copper(II) hydroxide is treated with an excess of the strong base. The solid precipitate dissolves, forming a darker blue solution containing the soluble sodium tetrahydroxocuprate(II). acs.org

Step 2: Complexation Cu(OH)₂(s) + 2NaOH(aq) → Na₂Cu(OH)₄ quora.com

Copper(II) Acetate (B1210297) (Cu(CH₃COO)₂)

Copper(II) acetate is another effective precursor for the synthesis of tetrahydroxocuprate(II). The reaction pathway mirrors that of copper(II) sulfate. When an aqueous solution of copper(II) acetate is treated with a strong base like sodium hydroxide, copper(II) hydroxide precipitates out of the solution, leaving a soluble acetate salt in the aqueous phase. asianpubs.orgresearchgate.net

Step 1: Precipitation Cu(CH₃COO)₂(aq) + 2NaOH(aq) → Cu(OH)₂(s) + 2CH₃COONa(aq)

This precipitation step is a common method used in the synthesis of copper-based nanomaterials where copper(II) acetate is the starting reagent. asianpubs.orgnih.gov Following the formation of the copper(II) hydroxide precipitate, the addition of a concentrated alkali solution facilitates its dissolution and the subsequent formation of the tetrahydroxocuprate(II) complex, consistent with the amphoteric behavior of the hydroxide intermediate. researchgate.net

Starting MaterialReagentsStep 1 ObservationStep 2 Observation
Copper(II) Sulfate 1. NaOH (stoichiometric) 2. NaOH (excess/concentrated)A light blue precipitate (Cu(OH)₂) forms. acs.orgThe precipitate dissolves to form a darker blue solution. acs.org
Copper(II) Acetate 1. NaOH (stoichiometric) 2. NaOH (excess/concentrated)A precipitate of Cu(OH)₂ is formed. asianpubs.orgThe precipitate dissolves, forming the soluble complex.

Coordination Chemistry and Electronic Structure of the Cu Oh 4 2 Anion

Geometrical Considerations and Distortions (e.g., Tetrahedral, Square Planar Configurations)

The geometry of the [Cu(OH)₄]²⁻ anion is predominantly square planar, a common configuration for d⁸ and d⁹ metal ions. reddit.comlibretexts.org While a tetrahedral geometry is possible for four-coordinate complexes, the electronic configuration of the central copper(II) ion strongly favors a square planar arrangement. libretexts.orgontosight.ai

Crystallographic studies of compounds containing this anion, such as disodium (B8443419) tetrahydroxocuprate(II) (Na₂[Cu(OH)₄]), confirm a near-square-planar environment for the copper(II) center. X-ray diffraction analysis reveals that the copper atom is coordinated by four hydroxide (B78521) ligands in a slightly distorted geometry. The Cu–O bond lengths are typically in the range of 1.91 to 1.94 Å.

To quantify the degree of distortion from ideal geometries, the τ₄ index is often used. This metric provides a continuous scale from perfect square planar (τ₄ = 0) to perfect tetrahedral (τ₄ = 1). For Na₂[Cu(OH)₄], the calculated τ₄ value is approximately 0.12, indicating a geometry that is very close to square planar with only a slight tetrahedral distortion.

ParameterValueReference
Coordination Geometry Near-square planar
Primary Cause of Distortion Jahn-Teller Effect libretexts.org
Typical Cu-O Bond Lengths 1.91 - 1.94 Å
Typical O-Cu-O Angles 85° - 95°
τ₄ Distortion Index ~0.12

Ligand Field Theory and d-Orbital Splitting in [Cu(OH)₄]²-

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of coordination complexes by considering the effect of the ligand-donated electron pairs on the energy of the metal's d-orbitals. wikipedia.orglibretexts.org For the [Cu(OH)₄]²⁻ anion, the square planar arrangement of the four hydroxide ligands around the central Cu²⁺ ion causes the five degenerate d-orbitals to split into distinct energy levels. libretexts.orgnumberanalytics.com

The square planar geometry can be conceptualized as arising from an octahedral complex where the two axial ligands have been removed. huntresearchgroup.org.uklibretexts.org This removal significantly lowers the energy of the d-orbitals with a z-component, as they experience less electrostatic repulsion from the ligand electrons. libretexts.orghuntresearchgroup.org.uk

The resulting d-orbital splitting pattern for a square planar complex like [Cu(OH)₄]²⁻ is as follows, in order of increasing energy:

dxz and dyz : These orbitals are the lowest in energy as their lobes point between the axes and away from the ligands.

dz² : This orbital experiences some repulsion from the in-plane ligands (due to its torus in the xy-plane) but is significantly stabilized compared to an octahedral field due to the absence of axial ligands. libretexts.org

dxy : This orbital lies in the same plane as the ligands, but its lobes are directed between the ligand-metal bonds, resulting in considerable repulsion and higher energy.

dx²-y² : This orbital is the highest in energy because its lobes point directly at the four hydroxide ligands, leading to maximum electrostatic repulsion. libretexts.orguomustansiriyah.edu.iq

The energy difference between the dx²-y² orbital and the next highest set of orbitals is substantial. libretexts.org The hydroxide ligand (OH⁻) is a σ-donor and a π-donor, which influences the precise energies of the d-orbitals.

d-Orbital Energy Level Diagram for [Cu(OH)₄]²⁻ (Square Planar)

Generated code

Reaction Mechanisms and Kinetics Involving Tetrahydroxocuprate Ii

Ligand Exchange and Substitution Mechanisms in Aqueous Systems

Ligand substitution in square planar complexes, including tetrahydroxocuprate(II), is a widely studied area of inorganic chemistry. These reactions involve the replacement of one or more hydroxide (B78521) ligands by another ligand (Y) from the solution. The general reaction can be represented as:

[Cu(OH)₄]²⁻ + Y → [Cu(OH)₃Y]¹⁻ + OH⁻

The kinetics of these reactions are often described by a two-term rate law, which indicates two parallel pathways for substitution:

Rate = k₁[[Cu(OH)₄]²⁻] + k₂[[Cu(OH)₄]²⁻][Y]

The first term represents a first-order (or pseudo-first-order) pathway that is dependent on the solvent, while the second term corresponds to a second-order pathway that is directly dependent on the concentration of the entering ligand, Y. libretexts.orgcbpbu.ac.in This two-term rate law is a hallmark of an associative mechanism. youtube.com

Ligand substitution reactions can proceed through a spectrum of mechanisms, with the purely dissociative (D) and associative (A) mechanisms at the extremes. In a dissociative pathway, the leaving group departs first, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. Conversely, in an associative pathway, the incoming ligand attacks first, forming a higher-coordination intermediate, from which the leaving group then departs. libretexts.org

For 16-electron square planar complexes like tetrahydroxocuprate(II), the mechanism is predominantly associative (or more accurately, interchange associative, Iₐ). libretexts.orgwikipedia.org The metal center can readily accommodate a fifth ligand to form a five-coordinate intermediate, typically with a trigonal bipyramidal geometry. jsscacs.edu.in This is in contrast to 18-electron octahedral complexes, which favor dissociative pathways. libretexts.org

The associative pathway involves two distinct routes:

Direct Associative Pathway (k₂ path): The entering ligand Y attacks the complex directly to form the five-coordinate intermediate. This pathway's rate is dependent on the concentration and nucleophilicity of the entering ligand Y. youtube.com

Solvent-Assisted Pathway (k₁ path): A solvent molecule (S), typically water in aqueous solutions, acts as the entering ligand, forming an aquated intermediate, [Cu(OH)₃(H₂O)]⁻. This intermediate then rapidly reacts with the entering ligand Y to form the final product. Since the solvent is in large excess, its concentration is constant, and this pathway appears as first-order in the rate law. libretexts.orglibretexts.org

The negative entropy of activation often observed in these reactions provides evidence for an associative mechanism, as the formation of the intermediate leads to a more ordered state. wikipedia.org

Table 1: Factors Affecting the Rate of Associative Ligand Substitution in Square Planar Cu(II) Complexes

FactorEffect on Reaction RateRationale
Entering Group Rate increases with increasing nucleophilicity.The formation of the bond with the incoming nucleophile is part of the rate-determining step in an associative mechanism.
Leaving Group Rate decreases as the metal-leaving group bond strength increases.A stronger bond is more difficult to break during the departure from the five-coordinate intermediate.
Steric Hindrance Rate decreases with increased steric bulk on the complex.Bulky ligands hinder the approach of the incoming nucleophile, making the formation of the five-coordinate intermediate more difficult. youtube.com
Charge on Complex An increase in positive charge on the complex typically decreases the rate of substitution by a neutral ligand.For an anionic complex like [Cu(OH)₄]²⁻, substitution by a neutral or anionic ligand is generally facile.

This table is a generalized representation based on established principles of square planar substitution reactions.

A key feature of substitution reactions in square planar complexes is that they almost invariably proceed with retention of stereochemistry . libretexts.orgecontent.in This means a cis-isomer will yield a cis-product, and a trans-isomer will yield a trans-product.

This stereospecificity is a direct consequence of the associative mechanism. The incoming ligand approaches the complex from a position perpendicular to the square plane (the z-axis), forming a five-coordinate trigonal bipyramidal transition state. In this intermediate, the entering group, the leaving group, and the ligand trans to the leaving group typically occupy the three positions in the trigonal plane. libretexts.orgjsscacs.edu.in The two spectator ligands remain in the axial positions. As the leaving group departs from the trigonal plane, the entering group takes its place, and the complex relaxes back to a square planar geometry. This pathway ensures that the original cis/trans arrangement of the spectator ligands is preserved. jsscacs.edu.in

Redox Chemistry and Electron Transfer Pathways

The copper center in tetrahydroxocuprate(II) can readily participate in redox reactions, typically through single-electron transfers. Its redox potential and the mechanism of electron transfer are strongly influenced by the hydroxide ligands and the surrounding aqueous environment. Copper's ability to access Cu(I), Cu(II), and Cu(III) oxidation states is fundamental to its diverse redox behavior. nih.govnih.gov

Proton-coupled electron transfer (PCET) is a fundamental process where the transfer of an electron and a proton occur in a concerted or stepwise manner. wikipedia.orgnih.gov For metal-hydroxide complexes like [Cu(OH)₄]²⁻, PCET pathways are particularly important. The transfer of an electron to or from the copper center can be mechanistically coupled to protonation or deprotonation of the hydroxide ligands. researchgate.netchaseliquidfuels.org

For example, the one-electron reduction of the complex would be highly favorable if coupled with protonation:

[CuII(OH)₄]²⁻ + e⁻ + H⁺ → [CuI(OH)₃(H₂O)]²⁻ (or further protonated species)

Conversely, oxidation to the less common but catalytically important Cu(III) state would be facilitated by deprotonation:

[CuII(OH)₄]²⁻ → [CuIII(OH)₃O]²⁻ + H⁺ + e⁻

These PCET pathways avoid the generation of highly charged, high-energy intermediates that would be formed in simple electron transfer (ET) or proton transfer (PT) steps, thereby providing lower energy reaction pathways. nih.gov

For mononuclear copper complexes without redox-active ligands, redox reactions are dominated by sequential one-electron pathways . nih.govacs.org The reduction of Cu(II) to Cu(I) and its oxidation to Cu(III) are the fundamental single-electron steps.

Cu(II) → Cu(I) Reduction: This is a common process for copper. The Cu(I) ion has a d¹⁰ configuration and prefers tetrahedral or trigonal planar geometries. The significant structural rearrangement required to go from the square planar Cu(II) state to a tetrahedral Cu(I) state can impose a significant activation barrier to electron transfer, a factor known as the reorganization energy. researchgate.net

Cu(II) → Cu(III) Oxidation: The Cu(III) state (d⁸ configuration) is a powerful oxidant but is generally less stable than Cu(II). wikipedia.orgwikipedia.org However, it is often invoked as a key intermediate in copper-catalyzed oxidation reactions. nih.gov Strong sigma-donating ligands, like hydroxide, can help to stabilize this higher oxidation state.

While two-electron transfers are characteristic of some binuclear copper enzymes, where two copper centers can act in concert, they are not a typical pathway for a single copper ion in a complex like tetrahydroxocuprate(II). nih.gov Any apparent two-electron process would almost certainly proceed through two sequential one-electron steps, possibly involving a short-lived intermediate.

Table 2: Representative Redox Potentials for Copper Couples

Redox CoupleLigand SystemPotential (V vs. NHE)Notes
Cu²⁺/Cu⁺Aqua ion+0.159Standard electrode potential.
Cu²⁺/Cu⁺1,10-phenanthroline+0.190 to +0.340Potential is tuned by ligand substituents. nih.gov
Cu²⁺/Cu⁺Dafone ligand+1.1 to +1.279Ligand design can dramatically shift redox potential, stabilizing the Cu(I) state. nih.gov
Cu(II)/Cu(I)Porphyrin+0.66 (vs Fc⁺/Fc⁰)The macrocyclic ligand environment significantly impacts the potential. researchgate.net

This table provides examples to illustrate the strong dependence of copper's redox potential on its coordination environment. The exact potential for [Cu(OH)₄]²⁻ would be highly pH-dependent.

The tetrahydroxocuprate(II) complex can act as a catalyst or reagent in various oxidative reactions, particularly under alkaline conditions. Copper(II) salts are well-known to catalyze the aerobic oxidation of a wide range of organic substrates. nih.gov These reactions often involve radical mechanisms where Cu(II) acts as an oxidant for an organic radical intermediate. researchgate.net

A plausible mechanism involves the oxidation of a substrate (Sub) by the Cu(II) complex, which is reduced to Cu(I). The Cu(I) is then re-oxidized back to Cu(II) by an oxidant, such as molecular oxygen, completing the catalytic cycle.

Oxidation Step: [CuII(OH)₄]²⁻ + Sub → [CuI(OH)₃]²⁻ + Sub_oxidized + H₂O

Re-oxidation Step: 4[CuI(OH)₃]²⁻ + O₂ + 2H₂O → 4[CuII(OH)₄]²⁻

Furthermore, the in-situ formation of a transient Cu(III) species from [Cu(OH)₄]²⁻ can provide a pathway for powerful two-electron oxidation of substrates. This Cu(I)/Cu(III) catalytic cycle is analogous to those seen in palladium chemistry and allows for a range of potent oxidative transformations. nih.govwikipedia.org

Acid-Base Reactivity and Amphoteric Character of Related Copper Hydroxides

Copper(II) hydroxide, Cu(OH)₂, exhibits amphoteric behavior, meaning it can act as both a base and an acid. brainly.compcc.eu This dual reactivity is a key characteristic of the compound.

As a base:

Copper(II) hydroxide reacts with acids to form copper(II) salts and water. keystagewiki.comsciencemadness.org For example, with hydrochloric acid, it forms copper(II) chloride and water. keystagewiki.com

Reaction with Hydrochloric Acid: Cu(OH)₂(s) + 2HCl(aq) → CuCl₂(aq) + 2H₂O(l) keystagewiki.com

While it is considered a strong base, its very low solubility in water makes this difficult to observe directly. wikipedia.org

As an acid:

In the presence of a strong base, such as concentrated sodium hydroxide, copper(II) hydroxide behaves as a Lewis acid and dissolves to form the complex ion tetrahydroxocuprate(II), [Cu(OH)₄]²⁻. wikipedia.orgacs.org

Reaction with Sodium Hydroxide: Cu(OH)₂(s) + 2NaOH(aq) → Na₂Cu(OH)₄ acs.orgquora.com

This reaction demonstrates the ability of Cu(OH)₂ to accept hydroxide ions, characteristic of an acid. The formation of the soluble tetrahydroxocuprate(II) complex is a clear indication of its amphoteric nature. acs.org The chemistry of copper(II) in aqueous solutions is extensive, with different species forming depending on the pH of the medium, a common feature for many d-block metals. acs.org

Amphoterism in Context:

The amphoteric character of copper(II) hydroxide is a notable property shared with other metal hydroxides like those of zinc, aluminum, and chromium(III). pcc.eu These compounds are typically colloidal precipitates with low solubility in water. pcc.eu While many compounds can be technically considered amphoteric in the presence of very strong acids or bases, copper(II) hydroxide's reactivity with common laboratory reagents makes this a significant characteristic. chemicalforums.com

The table below summarizes the acid-base reactions of copper(II) hydroxide.

ReactantProduct(s)Reaction Type
Acid (e.g., HCl)Copper(II) salt (e.g., CuCl₂) + WaterNeutralization (acting as a base)
Strong Base (e.g., NaOH)Tetrahydroxocuprate(II) complex ([Cu(OH)₄]²⁻)Complex ion formation (acting as an acid)

Decomposition and Precipitation Mechanisms (e.g., Formation of CuO)

The tetrahydroxocuprate(II) ion, [Cu(OH)₄]²⁻, is a key intermediate in the formation of copper(II) oxide (CuO) from copper(II) hydroxide (Cu(OH)₂) in aqueous basic solutions. researchgate.net Copper(II) hydroxide itself is metastable and can transform into the more stable copper(II) oxide. researchgate.net This transformation can occur through thermal dehydration in the solid state or at room temperature in basic aqueous solutions. researchgate.net

Decomposition in Aqueous Basic Solutions:

In alkaline solutions, the transformation of Cu(OH)₂ to CuO proceeds through a dissolution-precipitation mechanism. researchgate.net

Dissolution: Copper(II) hydroxide dissolves in the presence of excess hydroxide ions to form the soluble tetrahydroxocuprate(II) complex. researchgate.net

Cu(OH)₂(s) + 2OH⁻(aq) ⇌ [Cu(OH)₄]²⁻(aq)

Precipitation: The tetrahydroxocuprate(II) complex then decomposes to precipitate copper(II) oxide. researchgate.net

[Cu(OH)₄]²⁻(aq) → CuO(s) + H₂O(l) + 2OH⁻(aq)

This process is considered a reconstructive transformation. researchgate.net The rate of this transformation is influenced by factors such as temperature and the concentration of hydroxide ions. researchgate.netrsc.org For instance, heating a solution containing Cu(OH)₂ will accelerate its conversion to the black solid, CuO. mrkremerscience.comlemoyne.edu

Thermal Decomposition:

Solid copper(II) hydroxide can also be decomposed into copper(II) oxide by heating. This dehydration reaction typically occurs at temperatures around 80°C to 100°C. wikipedia.orgquora.comquora.com

Thermal Decomposition Reaction: Cu(OH)₂(s) → CuO(s) + H₂O(g) quora.comwikipedia.org

Kinetic studies of this thermal decomposition reveal a complex process. It often starts with an induction period, followed by a surface reaction and then a phase boundary-controlled reaction. acs.orgresearchgate.net The process is efficient for producing CuO nanoparticles. acs.org

The table below outlines the key decomposition pathways.

Starting MaterialConditionsIntermediateFinal Product
Copper(II) hydroxide in basic solutionRoom Temperature or HeatingTetrahydroxocuprate(II)Copper(II) oxide
Solid Copper(II) hydroxideHeating (80-100°C)None (direct dehydration)Copper(II) oxide

Mechanistic Intermediates in Catalytic Systems

The tetrahydroxocuprate(II) ion and related copper-hydroxide species can act as crucial mechanistic intermediates in various catalytic systems, particularly in oxidation reactions.

Role in Oxidation Reactions:

In certain catalytic cycles, copper species shuttle between different oxidation states, commonly Cu(I) and Cu(II), and sometimes Cu(III). acs.org Hydroxide-containing copper complexes can be involved in these transformations. For instance, in some copper-catalyzed aerobic oxidations, a Cu(II)-substrate adduct is formed, which is then oxidized by a second Cu(II) species. acs.org The role of oxygen is often to regenerate the active Cu(II) catalyst by oxidizing Cu(I). acs.org

Specific Catalytic Intermediates:

[CuOH]²⁺ Core: Research has shown that complexes containing a [CuOH]²⁺ core can be potent oxidants capable of abstracting hydrogen atoms from strong C-H bonds. nih.govnih.gov This provides evidence for the potential involvement of such species as reactive intermediates in oxidation catalysis. nih.govnih.gov It is speculated that this [CuOH]²⁺ core may be a more energetically accessible intermediate than the [CuO]⁺ moiety in certain catalytic cycles. nih.gov

Copper Oxyhydroxide (CuO-OH): In the context of water oxidation reactions, OH-rich copper oxides (CuO-OH) have demonstrated high catalytic activity. researchgate.net The deprotonation of copper oxyhydroxide is considered an important step in its catalytic activity towards water oxidation. researchgate.net

Cu(OH)₂ Layer in Electrocatalysis: A layer of Cu(OH)₂ on a copper electrode has been shown to be a stable and effective catalyst for the electrochemical reduction of CO₂ to products like ethylene (B1197577). acs.org Spectroscopic studies indicate that the presence of the hydroxide layer influences the adsorption of intermediates like CO, which is crucial for the formation of C₂₊ products. acs.org

Complexity of Copper Catalysis:

Copper catalytic systems are known for their complexity due to the formation of various copper species in solution. nih.gov The identification of the precise catalytically active species is a significant area of research. nih.gov Techniques such as mass spectrometry and density functional theory (DFT) are employed to understand the roles of different copper complexes, including those involving hydroxide ligands, in catalytic mechanisms. nih.gov

The table below summarizes some of the proposed copper-hydroxide intermediates in catalysis.

Catalytic SystemProposed IntermediateRole
Oxidation of C-H bonds[CuOH]²⁺Hydrogen atom abstraction
Water oxidationCopper oxyhydroxide (CuO-OH)Catalyst for water oxidation
Electrochemical CO₂ reductionCu(OH)₂ layerPromotes C-C coupling

Computational and Theoretical Investigations of Tetrahydroxocuprate Ii

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a central method for studying copper(II) complexes, offering a balance between computational cost and accuracy. It is extensively used to investigate the geometry, electronic properties, and vibrational characteristics of the [Cu(OH)₄]²⁻ ion. A variety of functionals, such as B3LYP and those from the Minnesota family (M06 and M06-L), have been employed to model these systems, often in conjunction with basis sets like the Karlsruhe basis set (def2-SVP). nih.govnih.gov

DFT calculations are crucial for determining the most stable geometric structure of the tetrahydroxocuprate(II) ion. Studies on related copper(II) hydroxide (B78521) complexes in aqueous solutions indicate that four-coordinate species tend to adopt a nearly square-planar geometry. nih.gov For instance, in the solid state, crystallographic analysis of Na₂[Cu(OH)₄] shows a distorted square-planar geometry for the [Cu(OH)₄]²⁻ anion. nih.gov DFT geometry optimizations performed in the gaseous phase can predict these structures with a high degree of accuracy, though slight differences from experimental crystal structures are expected due to the absence of intermolecular forces in the calculations.

Vibrational frequency analysis using DFT helps in the interpretation of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, specific bands in the experimental spectra can be assigned to particular molecular vibrations, such as the Cu-O stretching and O-H bending modes within the [Cu(OH)₄]²⁻ complex. For instance, in studies of other copper complexes, calculated vibrational frequencies have shown good correlation with experimental data, aiding in the structural characterization of the compounds. nih.gov

Table 1: Comparison of Theoretical and Experimental Data for Copper Complexes

Parameter Theoretical Method Calculated Value Experimental Value
Geometry DFT (B3LYP) Nearly square-planar for [Cu(OH)₄]²⁻ Distorted square-planar in Na₂[Cu(OH)₄]
Vibrational Frequency (Fe-O stretch in a model system) DFT 523–533 cm⁻¹ Varies with specific complex
Gibbs Free Energy of Hydrolysis (Cu²⁺) DFT (B3LYP/COSMO) Mean unsigned error: 0.7 kcal/mol Experimental thermodynamic data

Note: Data is compiled from studies on related copper complexes to illustrate the application and accuracy of DFT methods.

The electronic structure of [Cu(OH)₄]²⁻ is fundamental to its chemical properties. DFT calculations provide detailed information about the distribution of electrons within the molecule.

Charge Distribution: Natural Population Analysis (NPA) or other charge analysis schemes within DFT can be used to determine the partial atomic charges on the copper and oxygen atoms. These calculations typically show a significant positive charge on the central copper ion and negative charges on the hydroxide ligands, reflecting the ionic character of the Cu-O bonds. In related copper complexes, it has been shown that the formation of coordinate bonds leads to a redistribution of electron density from the ligand to the metal center. researchgate.net

Fukui Functions: To understand the reactivity of the complex, Fukui functions can be calculated. These functions indicate the most likely sites for nucleophilic or electrophilic attack. For a copper(II) complex, the Fukui functions can help predict where the ion will react with other species, providing insights into its reaction mechanisms. davidpublisher.com Generally, a larger value of the Fukui function at a particular atomic site indicates higher reactivity at that center. davidpublisher.com

Spin Density: As a d⁹ system, the copper(II) ion in [Cu(OH)₄]²⁻ has one unpaired electron, making it paramagnetic. DFT calculations can map the spin density distribution across the complex. This reveals how the unpaired electron is delocalized from the copper atom onto the hydroxide ligands. Spin-polarized DFT calculations on various cuprates have shown that the spin is primarily located on the Cu(II) ion but with some delocalization onto the adjacent oxygen atoms. researchgate.net This delocalization is crucial for understanding magnetic interactions in materials containing this ion.

For heavier elements, relativistic effects can become significant and influence their chemical properties. While copper is a first-row transition metal, relativistic effects can still play a role in its electronic structure, albeit a smaller one compared to heavier elements. aps.org Including relativistic corrections in calculations can lead to more accurate predictions of properties like bond lengths and energies.

Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. For copper, these effects can cause a contraction of the s and p orbitals and an expansion of the d orbitals, which can modify the bonding and electronic structure of complexes like [Cu(OH)₄]²⁻. While often considered minor for copper, high-accuracy calculations may incorporate these effects, particularly when studying subtle electronic phenomena or comparing with high-resolution spectroscopic data. nih.gov

Ab Initio Methods (e.g., SCF, CCSD(T), CASSCF, CASCI) for Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high-level theoretical framework for studying electronic structure. nih.gov

Methods like Self-Consistent Field (SCF), particularly the Hartree-Fock method, serve as a starting point for more advanced calculations. However, for systems with strong electron correlation, like many transition metal complexes, more sophisticated methods are required.

Post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) offer higher accuracy. These methods are computationally more demanding but can provide very reliable results for energies and molecular properties.

For systems with multiple low-lying electronic states or significant static correlation, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2) are more appropriate. lu.se These methods are particularly well-suited for describing the electronic states of open-shell transition metal complexes like [Cu(OH)₄]²⁻, accurately handling the interactions between the d-electrons. lu.se

Theoretical Predictions of Reactivity and Stability

Theoretical calculations are instrumental in predicting the stability and reactivity of the tetrahydroxocuprate(II) ion. The stability of copper(II) hydroxide complexes in aqueous solution has been studied using DFT, with calculations of Gibbs free energies showing excellent agreement with experimental data when the first and second hydration shells are explicitly included in the model. nih.gov

The [Cu(OH)₄]²⁻ ion is known to be stable in alkaline solutions. wikipedia.org Theoretical studies can quantify this stability by calculating reaction energies for its formation from copper(II) hydroxide and for its decomposition pathways. For example, copper(II) hydroxide is metastable and can transform into the more stable copper(II) oxide (CuO). researchgate.net This transformation in basic solutions proceeds through the formation of the [Cu(OH)₄]²⁻ complex, which then undergoes a dissolution and precipitation process. researchgate.net

Table 2: Calculated Thermodynamic Properties of Copper Hydroxide Species

Reaction/Process Property Theoretical Finding
Cu²⁺ Hydrolysis Gibbs Free Energy Excellent agreement with experiment using explicit hydration shells. nih.gov
Cu(OH)₂ Transformation Stability Metastable, transforms to CuO via [Cu(OH)₄]²⁻ intermediate. researchgate.net
CuH Decomposition Gibbs Free Energy Spontaneous decomposition to Cu(solid) and H₂(gas). researchgate.net

Note: This table highlights the use of theoretical calculations to understand the stability and reaction tendencies of relevant copper compounds.

Simulation of Reaction Pathways and Transition States

Computational methods allow for the simulation of entire reaction pathways, including the identification of short-lived intermediates and transition states. This is crucial for understanding the mechanisms of reactions involving [Cu(OH)₄]²⁻.

As mentioned, the transformation of Cu(OH)₂ to CuO in basic media involves the [Cu(OH)₄]²⁻ ion. researchgate.net Theoretical models can elucidate the steps of this reconstructive transformation, from the dissolution of Cu(OH)₂ to form the complex anion to the subsequent precipitation of CuO.

Furthermore, copper hydroxide complexes can be catalytically active. For instance, peroxo complexes formed from the reaction of copper(II) hydroxide with hydrogen peroxide are active in decomposition and oxidation reactions. researchgate.net DFT calculations have been used to investigate the activation barriers for such reactions, for example, in the epoxidation of ethylene (B1197577) by copper hydroperoxo complexes. researchgate.net These simulations can reveal the feasibility of proposed reaction mechanisms by calculating the energy profiles and the structures of the transition states.

Role of Tetrahydroxocuprate Ii in Advanced Materials Science Precursor Chemistry

Precursor for Copper Oxide Nanomaterial Synthesis (e.g., CuO Nanoflowers, Nanowires)

The tetrahydroxocuprate(II) anion is a key intermediate in the synthesis of copper(II) oxide (CuO) nanomaterials. In typical aqueous synthesis methods, a copper(II) salt such as copper nitrate (B79036) or copper sulfate (B86663) is treated with an alkaline solution like sodium hydroxide (B78521) (NaOH). datapdf.comjournalofbabylon.com This initially leads to the precipitation of copper(II) hydroxide, Cu(OH)₂, which then dissolves in excess alkali to form the soluble tetrahydroxocuprate(II) complex. researchgate.net This complex acts as the fundamental building block that, upon controlled decomposition through heating or aging, transforms into various CuO nanostructures. datapdf.comresearchgate.net

CuO Nanowires: The formation of CuO nanowires often proceeds via a Cu(OH)₂ nanowire template. researchgate.net In this process, Cu(OH)₂ first self-assembles into one-dimensional nanowire structures. These Cu(OH)₂ nanowires then serve as both the reactant and the template for the subsequent formation of CuO nanowires through a dehydration process. researchgate.netrsc.org The transformation maintains the wire-like morphology, resulting in crystalline CuO nanowires. researchgate.net The dimensions of these nanowires, such as diameters around 10 nm and lengths of several micrometers, can be controlled through the reaction conditions. researchgate.net

CuO Nanoflowers: Hierarchical, flower-like CuO nanostructures are also synthesized using methods where tetrahydroxocuprate(II) is an implicit precursor. mdpi.comresearchgate.net These complex structures are typically formed through a hydrothermal or solvothermal process where copper salts are mixed with a base and sometimes a structure-directing agent. mdpi.comholycrossngl.edu.in The process involves the initial formation of Cu(OH)₂ nuclei, which then grow into nanosheets or nanoleaves. These primary nanostructures subsequently self-assemble into hierarchical, three-dimensional "nanoflowers". mdpi.com The individual "petals" of these flowers are often ultrathin leaves with thicknesses on the nanometer scale. mdpi.com

The table below summarizes typical synthesis parameters for different CuO nanostructures originating from precursor systems involving tetrahydroxocuprate(II).

Target NanostructureCopper PrecursorAlkaline ReagentMethodTypical Dimensions
CuO Nanowires Copper Nitrate (Cu(NO₃)₂)Sodium Hydroxide (NaOH)Wet Chemical Route / Heat TreatmentDiameter: ~10 nm; Length: Several µm researchgate.net
CuO Nanoflowers Copper Nitrate (Cu(NO₃)₂·3H₂O)Sodium Hydroxide (NaOH) & HexamethylenetetramineHydrothermalLeaf thickness: ~10 nm; Flower diameter: ~650-700 nm mdpi.com
CuO Nanobelts Not specifiedAqueous Solution ReactionElectrophoresis Deposition / Heat TreatmentNot specified researchgate.net
CuO Nanotubes Evaporated Copper LayerNaOH & (NH₄)₂S₂O₈Oxidation / AnnealingExternal Diameter: ~100 nm; Internal Diameter: ~75 nm rsc.org

Formation of Other Copper-Containing Coordination Polymers and Extended Structures

Beyond simple oxides, the tetrahydroxocuprate(II) complex and its parent hydroxide species, Cu(OH)₂, are instrumental in constructing more complex, multidimensional structures like coordination polymers (CPs). In these materials, copper ions are linked together by organic ligands, but hydroxide ions (OH⁻) often play a crucial role as bridging ligands, forming extended networks.

Influence on Morphology Control and Size Distribution in Nanostructured Materials

The concentration of the tetrahydroxocuprate(II) precursor and the associated reaction conditions are critical variables for controlling the morphology and size distribution of the resulting nanostructured materials. inl.gov By carefully tuning parameters such as pH, temperature, reaction time, and reactant concentrations, it is possible to direct the synthesis towards a specific, desired outcome. datapdf.comresearchgate.net

The concentration of the alkaline solution (e.g., NaOH) directly influences the concentration of the [Cu(OH)₄]²⁻ complex, which in turn significantly affects the final morphology of the CuO product. datapdf.com For example, by varying the molar concentration of NaOH during the reduction of copper nitrate, different nanostructures such as rectangles, nanowires, belts, and sheets of Cu(OH)₂ and subsequently CuO can be selectively synthesized. datapdf.com This demonstrates that the growth kinetics and nucleation processes, which are governed by the precursor concentration, are key to morphology control. inl.gov

The choice of precursor salt (e.g., copper acetate (B1210297) vs. copper chloride) can also lead to different particle sizes and distributions, even under similar reaction conditions, affecting the average crystalline size of the resulting CuO nanoparticles. researchgate.net Furthermore, the use of capping agents or structure-directing agents in the synthesis can work in tandem with the precursor chemistry to prevent agglomeration and guide the growth of nanoparticles into specific shapes like rods, cubes, or spheres. inl.gov

The following table illustrates the influence of a key synthesis parameter on the resulting nanostructure morphology, based on the transformation of Cu(OH)₂ formed in alkaline solutions.

NaOH ConcentrationIntermediate Cu(OH)₂ MorphologyFinal CuO Morphology (after heating)
0.1 M NanowiresNot specified
0.25 M RectanglesSeed-like
0.50 M Not specifiedBelt-like
1.0 M Not specifiedSheet-like
(Data adapted from Singh et al., J. Phys. Chem. C 2009) datapdf.com

This precise control over particle shape and size is crucial as these physical characteristics directly determine the material's properties and its effectiveness in applications ranging from catalysis to sensing. inl.govresearchgate.net

Interactions with Material Surfaces and Environmental Interfaces

Adsorption Mechanisms on Oxide Surfaces (e.g., Aluminas)

The adsorption of the tetrahydroxocuprate(II) complex onto oxide surfaces like alumina (B75360) (Al₂O₃) is a key process influencing copper's fate in soils and engineered systems. The mechanism of this interaction involves the formation of surface complexes, where the cuprate (B13416276) ion bonds directly to the oxide surface.

Studies on the adsorption of copper species onto alumina indicate that the surface's properties and the solution's pH are determining factors. researchgate.net Alumina surfaces are typically hydroxylated, presenting Al-OH groups that can participate in acid-base reactions. nih.gov In alkaline conditions, where [Cu(OH)₄]²⁻ is the predominant copper species, the negatively charged complex interacts with the alumina surface.

Research using electron spin resonance (ESR) spectroscopy has provided insights into the chemical environment of copper adsorbed on alumina from highly alkaline solutions. scite.ai The ESR spin parameters of copper adsorbed under these conditions show a distinct change compared to copper in solution, indicating a direct chemical bond has formed with the surface. The observed parameters are consistent with the formation of a surface-adsorbed cuprate complex. scite.ai

The general adsorption process for copper (II) on alumina can be influenced by the structure of the alumina itself (e.g., γ-alumina) and the presence of various surface sites. researchgate.net While much research focuses on Cu²⁺ adsorption at lower pH, the principles extend to the high pH regime. The interaction likely involves the displacement of surface hydroxide (B78521) groups by the [Cu(OH)₄]²⁻ complex or a condensation reaction with the surface aluminol groups. The properties of the alumina, such as surface area and crystallinity, play a significant role in its capacity for copper adsorption. mdpi.com Amorphous, high-surface-area aluminas tend to offer more sites for copper interaction, leading to strongly bonded and well-distributed copper species. mdpi.com

Table 1: Research Findings on Copper Adsorption on Alumina

Finding Method/Observation Inference for [Cu(OH)₄]²⁻ Reference
Change in ESR Spin Parameters Electron Spin Resonance (ESR) spectroscopy of copper adsorbed on alumina from alkaline solution. Indicates a change in the chemical environment of Cu²⁺, consistent with the formation of a surface-bound cuprate complex. scite.ai
pH Dependence Adsorption of Cu²⁺ on α-Alumina is highly dependent on the solution pH. The formation and subsequent adsorption of [Cu(OH)₄]²⁻ is expected to be the dominant mechanism at high pH. researchgate.net
Influence of Alumina Properties Amorphous, high-surface-area aluminas show higher copper dispersion and stronger metal-support interaction. The structure and surface properties of the alumina support dictate the density and nature of the adsorbed cuprate species. mdpi.com
Surface Hydroxyl Group Reactivity Alumina surfaces possess hydroxyl groups (Al-OH) that are reactive. These surface sites are the likely points of attachment for the [Cu(OH)₄]²⁻ complex through ligand exchange or condensation reactions. nih.gov

Surface Complexation Models and Speciation in Heterogeneous Systems

Surface complexation models are chemical models used to describe the adsorption of ions from an aqueous solution onto a solid surface. These models treat the surface functional groups (like Al-OH on alumina) as ligands that can bind with ions in solution, such as the tetrahydroxocuprate(II) ion.

In heterogeneous systems containing alumina and alkaline aqueous solutions, the speciation of copper is dominated by the formation of surface complexes. The [Cu(OH)₄]²⁻ ion can adsorb as an outer-sphere complex, where it is electrostatically attracted to the charged surface but retains its hydration shell. Alternatively, it can form an inner-sphere complex, where a direct chemical bond is formed between the copper ion and the oxygen atoms of the alumina surface. ESR data suggests the formation of inner-sphere complexes for cuprate on alumina, given the significant change in the copper ion's electronic environment. scite.ai

The speciation of copper on the surface can be diverse. At lower copper loadings on alumina, highly dispersed, isolated copper species or surface copper aluminate phases are often formed. mdpi.com As the concentration of copper increases, there can be a transition to the formation of bulk-like copper oxide phases. For the [Cu(OH)₄]²⁻ complex, the interaction is strong enough that it can lead to the formation of a distinct surface phase that is neither bulk CuO nor Cu(OH)₂. mdpi.com

The specific nature of the surface complexes can be described by reactions such as:

Outer-sphere complexation: S-OH + [Cu(OH)₄]²⁻ ⇌ S-O⁻···[Cu(OH)₄]²⁻ + H⁺

Inner-sphere complexation (monodentate): S-OH + [Cu(OH)₄]²⁻ ⇌ S-O-Cu(OH)₃⁻ + OH⁻

Inner-sphere complexation (bidentate): 2(S-OH) + [Cu(OH)₄]²⁻ ⇌ (S-O)₂-Cu(OH)₂ + 2OH⁻

(where S-OH represents a hydroxylated site on the alumina surface)

The equilibrium constants for these reactions determine the distribution of species under different conditions.

Table 2: Types of Surface Complexes and Their Characteristics

Complex Type Description Bonding Evidence/Relevance
Outer-Sphere Complex The cuprate ion is held near the surface by electrostatic forces, retaining its full coordination shell of hydroxide ions. Ionic/Electrostatic Less likely to be the dominant form for cuprate on alumina due to evidence of strong chemical interaction.
Inner-Sphere Complex The cuprate ion forms a direct covalent or ionic bond with one or more surface oxygen atoms, displacing some of its hydroxide ligands. Covalent/Ionic Supported by spectroscopic data showing a change in the copper ion's coordination environment upon adsorption. scite.ai
Surface Copper Aluminate A distinct phase formed by the reaction of copper ions with the alumina support, particularly at higher loadings and temperatures. Mixed covalent and ionic Represents a strong metal-support interaction that can sequester copper on the surface. mdpi.com

Electrochemical Interface Studies

The electrochemical behavior of the [Cu(OH)₄]²⁻ ion is of interest in fields such as electrocatalysis, corrosion, and sensor development. Studies at an electrode-solution interface reveal how the complex participates in redox reactions. In alkaline solutions, the electrochemistry of copper is complex, involving soluble species like [Cu(OH)₄]²⁻ and solid phases like Cu(OH)₂ and Cu₂O.

Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are powerful techniques to study these interfaces. For instance, in the context of ethanol (B145695) oxidation in an alkaline medium, catalysts based on Cu(OH)₂–Cu₂O have been studied. nih.gov Under these alkaline conditions, the [Cu(OH)₄]²⁻ complex is expected to be in equilibrium with the Cu(OH)₂ on the electrode surface. The electrochemical response, including charge transfer resistance (Rct), provides information on the catalytic activity and the processes occurring at the electrode interface. nih.gov A lower Rct value indicates faster electron transfer, which is desirable for catalysis. nih.gov

Studies on copper electrodes in alkaline solutions for CO₂ reduction also provide relevant insights. The surface of the copper electrode can be covered by a Cu(OH)₂ layer, which is in equilibrium with [Cu(OH)₄]²⁻ in the electrolyte. acs.org This surface layer has been shown to influence the adsorption of intermediates and the final products of the electrochemical reaction. acs.org

The stability of copper-based materials at an electrochemical interface in alkaline solutions is a key consideration. At anodic (positive) potentials, copper can oxidize and potentially detach from a substrate, whereas at cathodic (negative) potentials, it tends to remain in its metallic state and adhered to the surface. researchgate.net The presence of the [Cu(OH)₄]²⁻ complex is central to the dissolution and redeposition processes that occur under electrochemical control.

Table 3: Electrochemical Parameters and Observations for Copper in Alkaline Media

Technique/Parameter System Studied Observation Relevance to [Cu(OH)₄]²⁻ Reference
Cyclic Voltammetry (CV) Cu(OH)₂–Cu₂O/PPy/F-MWCNT electrode for ethanol oxidation. Shows redox peaks corresponding to the oxidation and reduction of copper species. The redox behavior is directly linked to the Cu(II)/Cu(I) or Cu(II)/Cu(0) couples, involving the [Cu(OH)₄]²⁻ complex in the alkaline electrolyte. nih.gov
Electrochemical Impedance Spectroscopy (EIS) Cu(OH)₂–Cu₂O catalysts in NaOH solution. Allows for the determination of charge transfer resistance (Rct), a measure of the ease of electron transfer at the interface. A low Rct suggests facile electrochemical kinetics, where [Cu(OH)₄]²⁻ can be efficiently reduced or oxidized. nih.gov
In-situ Spectroscopy Cu(OH)₂/Cu electrode for CO₂ reduction. Reveals the presence of Cu(OH)₂ on the surface during electrolysis in an alkaline electrolyte. The surface Cu(OH)₂ is in dynamic equilibrium with the soluble [Cu(OH)₄]²⁻, influencing the reaction mechanism. acs.org
Kelvin Probe Force Microscopy (KPFM) Cu nanoparticles on graphene in alkaline solution. Shows that Cu NPs oxidize and can detach at anodic potentials but are stable at cathodic potentials. Demonstrates the role of potential in controlling the stability of copper at the interface, where dissolution likely proceeds via [Cu(OH)₄]²⁻. researchgate.net

Emerging Research Directions and Future Perspectives in Tetrahydroxocuprate Ii Chemistry

Advanced Catalytic Applications and Mechanistic Insights

The tetrahydroxocuprate(II) ion, often formed in situ from copper(II) hydroxide (B78521) in the presence of a concentrated alkali, is gaining recognition for its catalytic prowess. wikipedia.orgchemeurope.com Its specialized role in organic synthesis is an area of active exploration. chemeurope.comatamanchemicals.com For instance, it has been shown to catalyze the conversion of acid hydrazides to carboxylic acids at room temperature. chemeurope.comatamanchemicals.com It also facilitates the synthesis of aryl amines, such as the reaction of ethylenediamine (B42938) with 1-bromoanthraquinone. chemeurope.com

Recent studies have delved into the mechanistic details of copper-catalyzed reactions, providing insights that are crucial for designing more efficient catalytic systems. While direct studies on [Cu(OH)₄]²⁻ are still emerging, research on related copper-hydroperoxo and organocopper(II) complexes offers valuable parallels. For example, studies on mononuclear copper(II)-hydroperoxo complexes have revealed their potential as reactive oxidants, with some exhibiting nucleophilic character, a previously unobserved reactivity for such species. d-nb.info This expands the known chemistry of metal-reactive oxygen species and suggests that the reactivity of the tetrahydroxocuprate(II) ion itself may be more nuanced than previously thought. d-nb.info

Furthermore, electrochemical methods are being used to generate and regenerate organocopper(II) complexes for reactions like atom transfer radical addition (eATRA), demonstrating the potential for developing sustainable catalytic cycles. rsc.orgresearchgate.net Mechanistic investigations into copper(I)-catalyzed reactions, which may involve copper(II) intermediates, highlight the pivotal role of reaction conditions and the formation of complex intermediates in determining the final product distribution. rsc.org Computational modeling is also proving to be an indispensable tool for understanding the kinetic stability and aggregation of copper hydride catalysts, a critical factor for their performance. researchgate.net

Table 1: Examples of Catalytic Applications Involving Copper(II) Species

Catalyst System Reaction Catalyzed Key Findings
Copper(II) hydroxide (forms [Cu(OH)₄]²⁻ in situ) Conversion of acid hydrazides to carboxylic acids Effective at room temperature. chemeurope.comatamanchemicals.com
Copper(II) hydroxide (forms [Cu(OH)₄]²⁻ in situ) Synthesis of aryl amines Catalyzes C-N bond formation. chemeurope.com
Mononuclear copper(II)-hydroperoxo complex Aldehyde deformylation Exhibits nucleophilic reactivity. d-nb.info
Organocopper(II) complexes Atom Transfer Radical Addition (eATRA) Can be electrochemically regenerated for catalytic cycles. rsc.orgresearchgate.net
Layered Copper Hydroxide Salts Copper-catalyzed Azide–Alkyne Cycloaddition (CuAAC) Efficient and selective synthesis of 1,2,3-triazoles under solvent-free conditions. mdpi.com

Design of Novel Copper-Based Materials via Tetrahydroxocuprate(II) Intermediates

The transient nature of the tetrahydroxocuprate(II) ion makes it a valuable intermediate in the synthesis of novel copper-based materials. By carefully controlling the reaction conditions, such as pH and temperature, the decomposition of [Cu(OH)₄]²⁻ can be directed to produce copper oxides with specific morphologies and properties.

A significant area of research is the use of copper(II) hydroxide, the precursor to tetrahydroxocuprate(II), as a template for synthesizing one-dimensional nanostructures. For example, well-aligned copper(II) hydroxide nanoribbon arrays have been prepared on copper substrates through liquid-solid reactions. nih.gov These nanoribbons can then serve as reactive and sacrificial templates to create other copper-based nanomaterials, including Cu₂O, Cu₉S₈, and even metallic copper nanoribbon and nanowire arrays. nih.gov This template-based approach offers a versatile route to a wide range of copper-based nanomaterials with potential applications in areas like surface-enhanced Raman scattering. nih.gov

The design of metal-organic frameworks (MOFs) also represents a promising frontier. A new copper(II) paddle-wheel-like complex has been synthesized and characterized, demonstrating how the coordination environment around the copper center can be engineered. researchgate.net The study highlighted the potential for postsynthetic modification, where coordinated solvent molecules could be replaced by water from the air, suggesting a pathway for creating materials with tunable properties. researchgate.net

Investigations into Mixed-Anion Cuprates and Structural Tuning

Expanding beyond the realm of pure hydroxides and oxides, the investigation of mixed-anion cuprates is a burgeoning field with the potential to unlock novel material properties. northwestern.edu By incorporating different anions into the crystal lattice, researchers can fine-tune the electronic and structural characteristics of the resulting materials. northwestern.edursc.org This "mixed-anion strategy" offers more degrees of freedom for materials design compared to single-anion compounds. northwestern.edu

While direct research on mixed-anion derivatives of tetrahydroxocuprate(II) is in its early stages, studies on other mixed-anion systems provide a conceptual framework. For instance, the introduction of halides or other anions into oxide lattices has been shown to significantly impact properties like electrical conductivity and photocatalytic activity. northwestern.eduaps.org In the context of lithium titanate, incorporating halogen ions was found to enhance electron conductivity and alter the energy profile for Li⁺ ion diffusion. rsc.org

The structural tuning of cuprates is also being explored in the context of high-temperature superconductors. Although these are typically complex oxides, the underlying principles of how the local coordination environment and structural distortions affect electronic properties are broadly applicable. researchgate.net The ability to manipulate the structure at the atomic level is key to designing materials with desired functionalities.

Theoretical Prediction of Unexplored Reactivity and Derivatives

Computational chemistry, particularly density functional theory (DFT), is becoming an increasingly powerful tool for predicting the reactivity and exploring the potential existence of novel derivatives of tetrahydroxocuprate(II). Theoretical studies can provide insights into reaction mechanisms, activation barriers, and the stability of proposed new compounds, guiding experimental efforts.

For example, DFT calculations have been used to investigate the reactivity of copper(II)-hydroperoxo complexes, helping to elucidate why certain reaction pathways are more favorable than others. nih.gov Such calculations can predict whether a reaction is likely to proceed and can help to identify the key intermediates involved. nih.gov Theoretical studies on the interaction of hydrated copper(II) with biomolecules like guanine (B1146940) are also providing a fundamental understanding of the coordination chemistry of copper(II) in complex environments. researchgate.net

The predictive power of computational methods is also being harnessed to design new materials. High-throughput DFT calculations are being used to screen for new, stable mixed-anion compounds, accelerating the discovery of materials with interesting properties. northwestern.edu In the field of superconductivity, theoretical models are being developed to design novel nickelate superconductors by employing a mixed-anion strategy to tune their electronic structure. aps.org These approaches could be adapted to explore the vast chemical space of potential tetrahydroxocuprate(II) derivatives, predicting their structures, stability, and potential applications before they are synthesized in the lab.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.